molecular formula C22H27N3O4 B11550433 3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide

3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide

Cat. No.: B11550433
M. Wt: 397.5 g/mol
InChI Key: ZTOZGXDNMQKWJQ-ZVHZXABRSA-N
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Description

3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts, such as acetic acid or sodium acetate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction to hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran

    Substitution: Alkyl halides, acyl chlorides; solvent like dichloromethane or toluene

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives

    Reduction: Formation of hydrazine derivatives

    Substitution: Formation of substituted benzylidene hydrazine derivatives

Scientific Research Applications

3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Hydrazine derivatives: Structurally related compounds with similar reactivity.

    Benzylidene hydrazine derivatives: Compounds with similar functional groups and potential biological activity.

Uniqueness

3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

N'-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-N-(2-methylpropyl)propanediamide

InChI

InChI=1S/C22H27N3O4/c1-16(2)13-23-21(26)12-22(27)25-24-14-18-9-10-19(20(11-18)28-3)29-15-17-7-5-4-6-8-17/h4-11,14,16H,12-13,15H2,1-3H3,(H,23,26)(H,25,27)/b24-14+

InChI Key

ZTOZGXDNMQKWJQ-ZVHZXABRSA-N

Isomeric SMILES

CC(C)CNC(=O)CC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Canonical SMILES

CC(C)CNC(=O)CC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Origin of Product

United States

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